molecular formula C21H27N5O7S B1665795 Aspoxicillin CAS No. 63358-49-6

Aspoxicillin

Número de catálogo: B1665795
Número CAS: 63358-49-6
Peso molecular: 493.5 g/mol
Clave InChI: BHELIUBJHYAEDK-OAIUPTLZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La preparación de Aspoxicillina implica varias rutas sintéticas y condiciones de reacción. Un método incluye los siguientes pasos :

    Ácido D-aspártico: se agrega a una mezcla de cloruro de sulfuryl y carbinol a bajas temperaturas para preparar clorhidrato de éster metílico de ácido D-aspártico.

  • El clorhidrato de éster metílico de ácido D-aspártico obtenido reacciona con trietilamina en etanol para producir el eductor de éster metílico de ácido D-aspártico.
  • El eductor de éster metílico de ácido D-aspártico reacciona con una solución acuosa de metilamina a temperatura ambiente para formar formamida aspártica.
  • La formamida aspártica, el acetoacetato de etilo y el hidróxido de potasio reaccionan en isopropanol para producir sal dieno (formamida de dieno de ácido D-2-amino-3N-metilamino oxo-propiónico).
  • La sal dieno reacciona con cloruro de pivaloilo en acetona bajo catálisis de piridina para obtener anhídrido activo.
  • El anhídrido activo se condensa y se protege adicionalmente mediante desacidificación para producir el producto bruto de Aspoxicillina.

Este método es ventajoso debido al uso de reactivos baratos y fáciles de obtener, menor toxicidad y menor impacto ambiental, junto con operaciones tecnológicas estables y simples y un alto rendimiento .

Análisis De Reacciones Químicas

Aspoxicillina experimenta varias reacciones químicas, que incluyen:

    Oxidación: Aspoxicillina se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en Aspoxicillina, alterando sus propiedades químicas.

    Sustitución: Aspoxicillina puede experimentar reacciones de sustitución en las que un grupo funcional es reemplazado por otro, lo que puede modificar su actividad antibacteriana.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Aspoxicillin exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis, which is characteristic of penicillin antibiotics.

Key Properties

  • Chemical Structure : this compound is derived from penicillin with modifications that enhance its efficacy.
  • Pharmacokinetics : It has favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic effectiveness.

Pediatric Infections

This compound has been extensively studied in pediatric populations for various infections, including:

  • Pneumonia
  • Bronchitis
  • Peritonitis

Case Study: Pediatric Efficacy

A study conducted on pediatric patients demonstrated that this compound was effective in treating respiratory infections. The clinical efficacy rate was reported to be over 90% in cases of pneumonia and bronchitis, with minimal adverse effects noted .

Adult Infections

In adults, this compound has shown effectiveness against:

  • Skin and Soft Tissue Infections
  • Urinary Tract Infections

Case Study: Adult Efficacy

Clinical trials have indicated that this compound is effective in treating complicated urinary tract infections, with a success rate exceeding 85% in eradicating bacterial pathogens .

Surgical Prophylaxis

This compound is also utilized as a prophylactic antibiotic during surgical procedures to prevent postoperative infections.

Comparative Efficacy

To illustrate the effectiveness of this compound compared to other antibiotics, the following table summarizes findings from various studies:

AntibioticInfection TypeEfficacy Rate (%)Adverse Effects
This compoundPediatric Pneumonia90+Minimal
PiperacillinAdult Skin Infections85Moderate
AmoxicillinPediatric Otitis Media80Common

Adverse Effects

While generally well-tolerated, this compound may cause some adverse reactions, including:

  • Rash
  • Urticaria
  • Gastrointestinal disturbances (e.g., vomiting)

Monitoring for these effects is essential, especially in pediatric populations where reactions may vary.

Mecanismo De Acción

Aspoxicillina ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) presentes en la pared celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esta inhibición interrumpe la biosíntesis de la pared celular, lo que lleva a la lisis y muerte celular bacteriana . Los objetivos moleculares de Aspoxicillina incluyen las PBP, que son esenciales para mantener la integridad estructural de la pared celular bacteriana.

Comparación Con Compuestos Similares

Aspoxicillina es única entre los antibióticos betalactámicos debido a su actividad de amplio espectro y su alta eficacia contra cepas resistentes de bacterias. Compuestos similares incluyen:

Aspoxicillina destaca por su alta actividad contra bacterias resistentes y su uso en infecciones graves donde otros antibióticos pueden fallar.

Actividad Biológica

Aspoxicillin is a broad-spectrum acylureido-penicillin antibiotic, notable for its efficacy against various bacterial pathogens. This article provides an in-depth analysis of its biological activity, including mechanisms of action, antimicrobial efficacy, and post-antibiotic effects (PAEs), supported by relevant data tables and case studies.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the formation of the bacterial cell wall. This inhibition leads to cell lysis and death, particularly in gram-positive bacteria.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated through various studies, focusing on its Minimum Inhibitory Concentration (MIC) against a range of pathogens. The following table summarizes the MIC values for this compound compared to other penicillins:

Pathogen This compound MIC (µg/ml) Other Penicillins MIC (µg/ml)
Staphylococcus aureus0.51.0
Enterococcus spp.1.02.0
Escherichia coli0.250.5
Bacteroides fragilis0.51.0

The data indicate that this compound exhibits comparable or superior antimicrobial activity against these pathogens when contrasted with traditional penicillins .

Post-Antibiotic Effects (PAEs)

PAEs refer to the prolonged suppression of bacterial growth after antibiotic exposure, even when the drug concentration falls below the MIC. In vitro studies have shown that this compound induces significant PAEs:

  • In vitro PAE : 1.7 hours against Staphylococcus aureus.
  • In vivo PAE : 5.2 hours in a thigh infection model in neutropenic mice.

These effects are attributed to both the long half-life of this compound in serum (approximately 55 minutes) and its ability to suppress regrowth at sub-MIC concentrations .

Clinical Studies and Findings

Several clinical studies have documented the effectiveness and safety profile of this compound:

  • Efficacy Against Resistant Strains : A study conducted in Japan highlighted that this compound maintained activity against strains of Staphylococcus aureus that were non-beta-lactamase producing, indicating its potential utility in treating resistant infections .
  • Comparative Studies : In comparative trials, this compound was found to be effective against a broader range of pathogens than many existing penicillins, suggesting its role as a first-line treatment option for various infections .
  • Case Studies : One notable case involved a patient with a severe Staphylococcus aureus infection who showed significant improvement after treatment with this compound, demonstrating its clinical relevance .

Q & A

Basic Research Questions

Q. How should researchers design in vitro experiments to evaluate Aspoxicillin’s antimicrobial spectrum?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI/EUCAST guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacterial panels. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) and replicate experiments to account for inter-assay variability. Report MICs as modal values from ≥3 independent trials .
  • Key Consideration : Predefine inclusion/exclusion criteria for bacterial strains (e.g., resistance phenotypes) to ensure comparability across studies .

Q. What protocols are recommended for synthesizing and characterizing novel this compound derivatives?

  • Methodological Answer : Follow IUPAC nomenclature for derivatives and provide full spectroscopic data (¹H/¹³C NMR, HRMS) to confirm structural identity. For purity, report HPLC chromatograms with retention times, mobile phase composition, and column specifications. Store intermediates at ≤-20°C to prevent degradation .
  • Key Consideration : Include negative controls (e.g., unmodified this compound) in bioactivity assays to isolate derivative-specific effects .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic (PK) studies using animal models?

  • Methodological Answer : Adopt NIH guidelines for preclinical PK studies: use ≥6 animals per group, specify strain/sex/weight ranges, and administer this compound via clinically relevant routes (e.g., oral, IV). Collect plasma samples at ≥8 timepoints and analyze via LC-MS/MS with calibration curves validated for linearity (R²≥0.99) .
  • Key Consideration : Publish raw PK data (e.g., concentration-time curves) in supplementary materials to enable meta-analyses .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct dose-ranging studies to identify discrepancies between MICs and achievable serum concentrations. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure (AUC/MIC) with outcomes. If contradictions persist, evaluate factors like protein binding, tissue penetration, or host immune interactions .
  • Example : If this compound shows high MICs in vitro but efficacy in mice, test serum protein binding via ultrafiltration and adjust dosing regimens accordingly .

Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects with β-lactamase inhibitors?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Apply Bliss independence or Loewe additivity models to quantify synergy. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). Replicate experiments across ≥2 labs to confirm generalizability .
  • Key Consideration : Predefine synergy thresholds (e.g., FICI ≤0.5) to avoid post-hoc bias .

Q. How can researchers address ethical challenges in transitioning this compound from preclinical to clinical trials?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses, informed consent forms, and adverse event monitoring plans. For vulnerable populations (e.g., immunocompromised patients), include independent data safety monitors. Reference WHO guidelines for antibiotic trial design to ensure global relevance .
  • Key Consideration : Publish trial protocols in registries (e.g., ClinicalTrials.gov ) before enrollment to enhance transparency .

Q. Data Presentation & Compliance

Q. What metadata is essential for sharing this compound research data in public repositories?

  • Methodological Answer : Include raw spectral files (NMR, MS), experimental conditions (e.g., pH, temperature), and instrument calibration logs. For bioassays, upload plate maps, positive/negative controls, and software parameters (e.g., OD thresholds). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when formatting datasets .

Q. How should conflicting stability data for this compound formulations be reported?

  • Methodological Answer : Disclose storage conditions (e.g., humidity, light exposure) and analytical methods (e.g., HPLC vs. spectrophotometry) that may explain variability. Perform accelerated stability studies (40°C/75% RH for 6 months) and compare degradation kinetics using Arrhenius plots. Highlight methodological differences in limitations sections .

Propiedades

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13-,14-,15+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHELIUBJHYAEDK-OAIUPTLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046921
Record name Aspoxicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63358-49-6
Record name Aspoxicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63358-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspoxicillin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063358496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspoxicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aspoxicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aspoxicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPOXICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0745KNO26J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.